5-Chloro-1-propan-2-ylpyrazol-4-amine;hydrochloride

Description

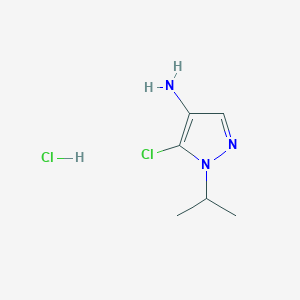

5-Chloro-1-propan-2-ylpyrazol-4-amine hydrochloride is a substituted pyrazole derivative featuring a chlorine atom at the 5-position, an isopropyl group (propan-2-yl) at the 1-position, and an amine group at the 4-position, with a hydrochloride counterion. Pyrazole derivatives are of significant interest in medicinal and agrochemical research due to their versatile biological activities, including antimicrobial, anti-inflammatory, and kinase inhibitory properties . The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical formulations.

Properties

IUPAC Name |

5-chloro-1-propan-2-ylpyrazol-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClN3.ClH/c1-4(2)10-6(7)5(8)3-9-10;/h3-4H,8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANKMQGMYLRRGCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=C(C=N1)N)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-propan-2-ylpyrazol-4-amine;hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloropyrazole with isopropylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated by crystallization or precipitation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-propan-2-ylpyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazole derivatives.

Scientific Research Applications

5-Chloro-1-propan-2-ylpyrazol-4-amine;hydrochloride has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-1-propan-2-ylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs

Pyrazole derivatives with halogen and amine substituents are common in drug discovery. Key structural analogs include:

Key Observations :

- Ring System : Unlike imidazole derivatives (e.g., compound in ), pyrazole-based compounds exhibit distinct electronic properties due to nitrogen positioning, influencing binding affinity in biological targets.

- Counterions : Hydrochloride salts (as in the target compound and benzamidine ) generally improve aqueous solubility compared to hydrobromide or free-base forms .

Physicochemical Properties

Comparative data from related hydrochloride salts (Table 1-2 in ) suggest:

Biological Activity

5-Chloro-1-propan-2-ylpyrazol-4-amine;hydrochloride is a chemical compound with the molecular formula C6H11Cl2N3. It is a derivative of pyrazole, known for its diverse biological activities. This compound has garnered attention in various fields, including medicinal chemistry and agricultural sciences, due to its potential therapeutic applications and mechanisms of action.

The biological activity of this compound revolves around its interaction with specific molecular targets. This compound can bind to various enzymes and receptors, modulating their activity. The precise pathways affected depend on the biological context, but it is often involved in enzyme inhibition and protein interactions, which can lead to significant biological effects such as anti-inflammatory and neuroprotective actions.

Research Findings

Recent studies have highlighted the broad spectrum of biological activities exhibited by pyrazole derivatives, including this compound. The following table summarizes some key findings related to its biological activity:

Case Studies

-

Neuroprotection in SH-SY5Y Cells:

In a study evaluating the neuroprotective effects of pyrazole derivatives, including this compound, it was found that these compounds significantly reduced oxidative stress-induced damage in SH-SY5Y cells. The treatment led to decreased levels of malondialdehyde (MDA) and improved intracellular glutathione levels, indicating effective neuroprotection against oxidative stress . -

Enzyme Interaction Studies:

Research has demonstrated that this compound can inhibit specific enzymes linked to cancer progression. This inhibition disrupts metabolic pathways essential for tumor growth, suggesting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

The unique substitution pattern of this compound distinguishes it from other pyrazole derivatives. A comparison with similar compounds reveals the following differences:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 5-Chloropyrazole | Precursor for synthesis | Limited direct biological activity |

| 1-Isopropylpyrazole | Similar structure but different substituents | Moderate enzyme inhibition |

| 4-Aminopyrazole | Known for anti-inflammatory properties | Broad spectrum of biological activities |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 5-Chloro-1-propan-2-ylpyrazol-4-amine hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via cyclization reactions using reagents like phosphorus oxychloride (POCl₃) at elevated temperatures (~120°C). For example, analogous pyrazole derivatives have been prepared by cyclizing substituted hydrazides with POCl₃, followed by purification via column chromatography . Optimization involves adjusting solvent systems (e.g., anhydrous conditions), stoichiometric ratios, and reaction time. Computational tools (e.g., quantum chemical calculations) can predict optimal conditions, reducing trial-and-error experimentation .

Q. Which spectroscopic techniques are critical for characterizing this compound and verifying its purity?

- Methodological Answer : Key techniques include:

- IR spectroscopy : Identifies functional groups (e.g., NH₂, C-Cl) through characteristic absorption bands.

- ¹H/¹³C NMR : Confirms substituent positions and stereochemistry.

- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns.

- X-ray crystallography : Resolves crystal structure and hydrogen-bonding networks, as demonstrated in similar pyrazole derivatives . Purity assessment requires HPLC with UV detection or elemental analysis.

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Follow guidelines for hydrochloride salts and chlorinated amines:

- Use fume hoods and PPE (gloves, lab coats) to avoid inhalation or skin contact.

- Store in airtight containers under inert gas (e.g., N₂) to prevent hygroscopic degradation.

- Neutralize waste with dilute sodium bicarbonate before disposal. Safety data for related compounds emphasize avoiding aqueous solutions in reactive metal containers .

Advanced Research Questions

Q. How can computational chemistry enhance the design of derivatives with improved bioactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Molecular docking simulations model interactions with biological targets (e.g., enzymes), guiding structural modifications. For instance, ICReDD’s approach combines quantum chemistry with machine learning to prioritize synthetic targets, reducing development time by 40–60% .

Q. How should researchers resolve contradictions in reported biological activity data for pyrazole derivatives?

- Methodological Answer : Discrepancies may arise from variations in substituents, assay protocols, or impurity profiles. To address this:

- Standardize assays : Use validated reference compounds (e.g., ampicillin for antibacterial studies) and replicate conditions across labs.

- Structure-Activity Relationship (SAR) analysis : Compare substituent effects (e.g., electron-withdrawing groups on pyrazole rings) to isolate bioactive motifs. For example, 5-chloro-substituted pyrazoles showed enhanced antifungal activity due to increased lipophilicity .

- Purity verification : Impurities ≥0.5% can skew results; use orthogonal analytical methods (HPLC, NMR) .

Q. What advanced reactor designs improve scalability for synthesizing this compound?

- Methodological Answer : Continuous-flow reactors offer advantages over batch systems:

- Precision temperature control : Minimizes side reactions (e.g., hydrolysis of chloro groups).

- In-line analytics : Real-time monitoring via FTIR or UV-vis ensures consistent product quality.

- Membrane separation : Efficiently isolates intermediates, reducing purification steps. Research under CRDC’s "Reaction fundamentals and reactor design" subclass highlights scalability challenges for nitrogen-containing heterocycles .

Q. How can stability studies inform long-term storage conditions for this compound?

- Methodological Answer : Conduct accelerated stability testing under ICH guidelines:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.